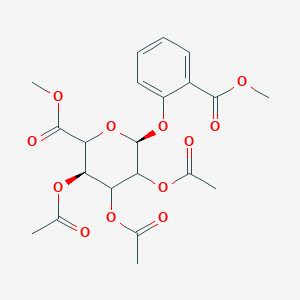
methyl (3R,6S)-3,4,5-triacetyloxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexenecarbonyl Chloride is an organic compound with the molecular formula C7H9ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in the formation of various derivatives used in pharmaceuticals and agrochemicals .
Méthodes De Préparation
1-Cyclohexenecarbonyl Chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-Cyclohexene-1-carboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane. The reaction is typically carried out at room temperature for about two hours, resulting in a high yield of the desired product .
Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures the efficient and consistent production of 1-Cyclohexenecarbonyl Chloride .
Analyse Des Réactions Chimiques
1-Cyclohexenecarbonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: It can participate in addition reactions with various nucleophiles, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxalyl chloride, DMF, and dichloromethane. The major products formed from these reactions are amides, esters, and carboxylic acids .
Applications De Recherche Scientifique
1-Cyclohexenecarbonyl Chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Cyclohexenecarbonyl Chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These reactions often involve the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .
Comparaison Avec Des Composés Similaires
1-Cyclohexenecarbonyl Chloride can be compared to other acyl chlorides, such as benzoyl chloride and acetyl chloride. While all these compounds are reactive acylating agents, 1-Cyclohexenecarbonyl Chloride is unique due to its cyclohexene ring structure, which imparts different steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of cyclic compounds and derivatives .
Similar compounds include:
- Benzoyl Chloride
- Acetyl Chloride
- Cyclohexanecarbonyl Chloride
Propriétés
Formule moléculaire |
C21H24O12 |
|---|---|
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
methyl (3R,6S)-3,4,5-triacetyloxy-6-(2-methoxycarbonylphenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C21H24O12/c1-10(22)29-15-16(30-11(2)23)18(31-12(3)24)21(33-17(15)20(26)28-5)32-14-9-7-6-8-13(14)19(25)27-4/h6-9,15-18,21H,1-5H3/t15-,16?,17?,18?,21-/m1/s1 |
Clé InChI |
GCFDADXDOSHULB-LVLAPLHYSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)OC)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)
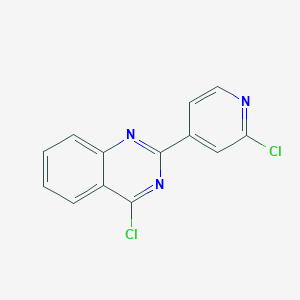

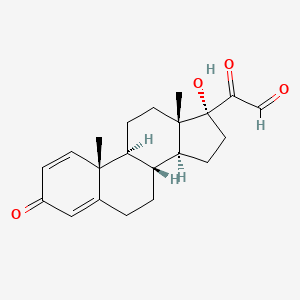
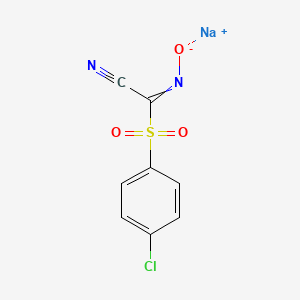
![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)
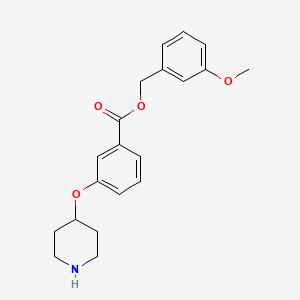
![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)
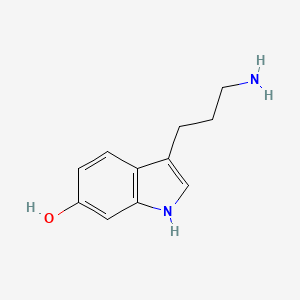
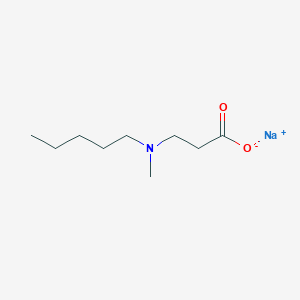
![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)
![[1-[Bis(Benzyloxy)methyl]cyclopropyl]methanol](/img/structure/B13863623.png)

